(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
“(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a compound that has been studied for its potential as a σ1 receptor ligand . The compound has been reported to have high affinity for σ1 receptors and selectivity for σ2 receptors .
Synthesis Analysis
The compound has been synthesized and evaluated as part of a series of novel piperidine compounds with low lipophilicity . The synthesis involved a one-pot, two-step labeling procedure in an automated synthesis module .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This structure is part of what gives the compound its unique properties and potential for use as a σ1 receptor ligand .
Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds, including 1,4-dioxa-8-azaspiro decane spirocyclotriphosphazenes . This indicates that the compound can participate in chemical reactions to form new compounds with potentially useful properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural and Material Studies
- Structural Elucidation : A study on benzothiazinone BTZ043, which shares a similar structural component with (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, revealed significant insights into its antitubercular properties. This compound crystallizes in the triclinic system and shows a rotational barrier, indicating potential stability and reactivity characteristics relevant for scientific research (Richter et al., 2022).
Nonlinear Optical Materials
- Organic Nonlinear Optical Material : Studies on compounds such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrate their potential as new materials for nonlinear optical devices. These compounds have been found to be effective in the second harmonic generation, indicating their utility in applications like frequency doublers for laser diodes (Kagawa et al., 1994); (Sagawa et al., 1993).
Antiviral and Antibacterial Applications
- Antiviral and Antibacterial Properties : Compounds with structural elements similar to this compound have shown significant antiviral and antibacterial activities. For instance, spirothiazolidinone derivatives demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Pharmaceutical and Drug Development
- Pharmacological Evaluation : Research on various derivatives of similar structural compounds, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, has explored their potential as dopamine agonists. These studies contribute to the understanding of such compounds in the context of neuroscience and pharmacology (Brubaker & Colley, 1986).
Environmental Applications
- Environmental Cleanup : The use of derivatives like 1,4-dioxa-8-azaspiro[4.5]decane in the synthesis of polymers for the removal of carcinogenic azo dyes and aromatic amines from water demonstrates environmental applications. This research shows the potential of such compounds in wastewater treatment and pollution control (Akceylan et al., 2009).
Safety and Hazards
The compound is classified as an irritant, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4/c19-14-2-1-12(9-15(14)20)16(23)22-10-13(11-22)17(24)21-5-3-18(4-6-21)25-7-8-26-18/h1-2,9,13H,3-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAQRLVVZCZYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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